Tubastrindole A

Description

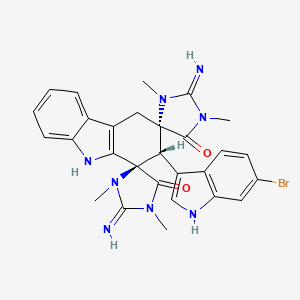

Tubastrindole A is a bis-indole alkaloid first isolated from marine corals of the genus Tubastraea, such as Tubastraea aurea . Structurally, it belongs to a family of dimeric aplysinopsin derivatives characterized by fused heterocyclic rings and brominated indole moieties . Its molecular formula is C28H26N7O3Br, as determined by HRFABMS and NMR spectroscopy . The compound exhibits a pale yellow oil consistency, with optical rotation values ([α]D) indicating modest enantiomeric purity . This compound is biosynthetically linked to aplysinopsin-type precursors, suggesting a pathway involving dimerization and oxidative modifications .

Properties

Molecular Formula |

C28H27BrN8O2 |

|---|---|

Molecular Weight |

587.5 g/mol |

InChI |

InChI=1S/C28H27BrN8O2/c1-34-23(38)27(36(3)25(34)30)12-17-15-7-5-6-8-19(15)33-22(17)28(24(39)35(2)26(31)37(28)4)21(27)18-13-32-20-11-14(29)9-10-16(18)20/h5-11,13,21,30-33H,12H2,1-4H3/t21-,27-,28+/m0/s1 |

InChI Key |

LVABJUZWHKWSAZ-YNOBPPCASA-N |

Isomeric SMILES |

CN1C(=O)[C@@]2(CC3=C([C@]4([C@H]2C5=CNC6=C5C=CC(=C6)Br)C(=O)N(C(=N)N4C)C)NC7=CC=CC=C37)N(C1=N)C |

Canonical SMILES |

CN1C(=O)C2(CC3=C(C4(C2C5=CNC6=C5C=CC(=C6)Br)C(=O)N(C(=N)N4C)C)NC7=CC=CC=C37)N(C1=N)C |

Synonyms |

tubastrindole A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of Tubastrindoles and Related Compounds

| Compound | Molecular Formula | Key Structural Modifications | Optical Rotation ([α]D) | Source Organism |

|---|---|---|---|---|

| Tubastrindole A | C28H26N7O3Br | Brominated indole, 1,3-dimethylimidazolidinone core | Not reported | Tubastraea aurea |

| Tubastrindole B | C28H26N7O3Br | Cyclobutane ring expansion from dictazole precursor | - | Tubastraea sp. |

| Tubastrindole D | C28H26N7O3Br | Similar to A but with distinct methylene/methine NMR | [α]D -1.4 (c 0.07, MeOH) | Tubastraea aurea |

| Tubastrindole H | C28H26N6O4 | Additional oxygen, reduced nitrogen vs. A | [α]D -3.4 (c 0.07, MeOH) | Tubastraea aurea |

| Dictazole B | C28H26N7O3Br | Precursor to Tubastrindole B via ring expansion | - | Marine sponges/corals |

| Cycloaplysinopsin A | C27H25N7O3Br | Spiroimidazolidinone core, no bromine | - | Tubastraea sp. |

Key Observations :

- Bromination : Tubastrindoles A, B, and D retain bromine at C-6 of the indole moiety, while Tubastrindole H lacks bromine .

- Heterocyclic Core: this compound and D share a 1,3-dimethylimidazolidinone core, whereas Tubastrindole B features a cyclobutane ring formed via biomimetic ring expansion .

- Stereochemistry: NOESY and NMR comparisons reveal conserved relative stereochemistry across Tubastrindoles A–H, despite small optical rotation variations .

Key Differences :

Table 3: Pharmacological Profiles

| Compound | Target/Activity | IC50/EC50 | Selectivity |

|---|---|---|---|

| Tubastrindole B | α1 Glycine receptor (GlyR) antagonist | 25.9 μM | >300 μM for α3 GlyR |

| This compound | Not active (cytotoxicity, antimicrobial) | N/A | N/A |

| 6-Bromoaplysinopsin | Serotonin 5-HT2 receptor agonist | Ki ~ nM range | Moderate |

| Dictazole B | Proposed biosynthetic intermediate | N/A | N/A |

Key Findings :

- This compound lacks notable bioactivity in preliminary screens, contrasting sharply with Tubastrindole B’s potency .

- 6-Bromoaplysinopsin, a monomeric precursor, shows affinity for serotonin receptors, highlighting the divergent roles of dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.